![molecular formula C18H18ClN5OS B4285006 N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4285006.png)
N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-chlorophenyl)-1-piperazinyl]acetamide
Description
Synthesis Analysis
The synthesis of related compounds involves chloroacetylation reactions and interactions with piperazine or substituted piperazine, highlighting the compound's complex synthetic pathways. For instance, the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide demonstrates a similar approach, using chloroacetylation followed by reaction with piperidine (Ismailova et al., 2014). These methods illustrate the chemical strategies employed to create structurally complex acetamides.
Molecular Structure Analysis
The molecular structure is often explored through crystallography, revealing the orientation of different molecular units and intermolecular interactions, such as hydrogen bonding and hypervalent interactions, which play crucial roles in stabilizing the crystal structure. For example, the acetamide and thiadiazole units in similar compounds show specific orientations, indicating the significance of molecular geometry in understanding the compound's properties (Ismailova et al., 2014).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, forming new derivatives with potential biological activities. For instance, reactions involving chloroacetylation and further reaction with substituted phenylpiperazine highlight the chemical versatility and potential for generating compounds with varied biological activities (Verma et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, are crucial for understanding the compound's behavior in different environments and applications. While specific data on "N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-chlorophenyl)-1-piperazinyl]acetamide" are not detailed here, studies on similar compounds provide insights into methodologies for assessing these properties, including solubility tests, crystallography, and thermogravimetric analyses.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for predicting the compound's potential applications. For example, docking studies on similar compounds reveal interactions with biological receptors, offering insights into the compound's potential efficacy and mechanism of action (Raghavendra et al., 2012).
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c19-13-4-1-2-7-16(13)24-10-8-23(9-11-24)12-17(25)20-14-5-3-6-15-18(14)22-26-21-15/h1-7H,8-12H2,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCMWWUDZKEPCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=NSN=C32)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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